4H-thieno[3,2-b]pyrrol-5-ylmethanol
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Overview
Description
4H-thieno[3,2-b]pyrrol-5-ylmethanol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 4H-Thieno[3,2-b]pyrrol-5-ylmethanol are the lysine-specific demethylases KDM1 (LSD1) . These enzymes play a crucial role in the regulation of gene transcription by controlling the methylation extent in histones . The compound also shows strong activity against the hepatitis C virus .
Mode of Action
This compound interacts with its targets by inhibiting their function. It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . In the context of cancer cells, it inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Biochemical Pathways
The compound affects the histone methylation pathways . Histones are methylated at lysine and arginine side chains by the action of methyltransferases . The compound’s inhibition of KDM1 (LSD1) disrupts this process, affecting the balance of N-methylation extent in histones, which is a key factor in the regulation of gene transcription .
Pharmacokinetics
The compound’s synthesis involves reactions with lithium aluminium hydride in tetrahydrofuran under an inert atmosphere , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the hepatitis C virus and the disruption of histone methylation in cancer cells . This can lead to changes in gene transcription, potentially affecting cell growth and proliferation .
Action Environment
The synthesis of the compound involves specific conditions such as an inert atmosphere and specific temperatures , suggesting that these factors could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-b]pyrrol-5-ylmethanol typically involves the reduction of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reduction is carried out using lithium aluminium hydride in tetrahydrofuran at low temperatures (0°C to room temperature). The reaction mixture is then quenched with aqueous sodium hydroxide, and the product is extracted using dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4H-thieno[3,2-b]pyrrol-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the thiophene or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of 4H-thieno[3,2-b]pyrrole-5-carboxaldehyde or 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: Formation of reduced derivatives of the thiophene or pyrrole rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the thiophene or pyrrole rings.
Scientific Research Applications
4H-thieno[3,2-b]pyrrol-5-ylmethanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a component in conductive polymers.
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have similar structural features and are also studied for their biological activities.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives are explored for their potential as antiviral and anticancer agents.
Uniqueness
4H-thieno[3,2-b]pyrrol-5-ylmethanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
4H-thieno[3,2-b]pyrrol-5-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHATCDMLOWBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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